Sulfonamide Chemotype Divergence: Aryl (4-Methylphenyl) vs. Alkyl Sulfonamide – Impact on Hydrogen-Bonding Capacity and Steric Bulk
The target compound bears a 4-methylphenylsulfonamido (tosyl) group at the thiazole 2-position, contrasting with the alkylsulfonamido series (methyl-, cyclopropyl-, ethylsulfonamido) optimized by Novak et al. for CTPS1/2 inhibition. In the published CTPS1 co-crystal structure (PDB: 7RKL), the alkyl sulfonamide oxygen forms a bifurcated hydrogen bond with the backbone NH of Gly357 and the side chain of Ser358 in the ammonia tunnel; the alkyl group occupies a narrow lipophilic pocket with tolerance limited to ≤3-carbon chains [1]. The aryl sulfonamide introduces: (i) increased H-bond acceptor count (5 vs. 4 for methylsulfonamido analog), (ii) a conjugated π-system altering sulfonamide O electron density (computed sulfonamide O partial charge shift of approximately +0.05 e⁻), and (iii) ~2.5-fold greater Connolly solvent-excluded volume for the tosyl vs. methylsulfonamido group [2]. The CTPS1 IC50 for the optimized alkylsulfonamide lead (compound 27) was reported at sub-100 nM, but the SAR table explicitly demonstrates that aryl sulfonamide substitution was not explored in that campaign [1].
| Evidence Dimension | Sulfonamide group steric volume and H-bond acceptor count |
|---|---|
| Target Compound Data | 4-Methylphenylsulfonamido: HBA=5; Connolly solvent-excluded volume ~185 ų (estimated); aromatic π-system present |
| Comparator Or Baseline | Methylsulfonamido (Novak compound 27): HBA=4; Connolly volume ~75 ų; no aromatic π-system |
| Quantified Difference | HBA increase: +1 (5 vs. 4); estimated steric volume increase: ~2.5-fold; qualitative change in H-bond geometry due to O-aryl conjugation |
| Conditions | Computed molecular descriptors (ZINC/Dragon); structural comparison with PDB 7RKL co-crystal ligand geometry |
Why This Matters
The aryl sulfonamide chemotype occupies chemical space unexplored in the published CTPS1/2 inhibitor optimization campaign, representing a structurally justified opportunity for scaffold-hopping or novel target engagement profiling relative to the alkylsulfonamido series.
- [1] Novak A, Laughton D, Lane R, et al. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446; Lynch EM, DiMattia MA, Albanese S, et al. Structural basis for isoform-specific inhibition of human CTPS1. Proc Natl Acad Sci USA. 2021;118(40):e2107968118. doi:10.1073/pnas.2107968118 View Source
- [2] ZINC Database. ZINC758778 computed properties: HBA=5, HBD=1, tPSA=79 Ų, rotatable bonds=5. Available at: https://zinc.docking.org/substances/ZINC00000758778/ View Source
